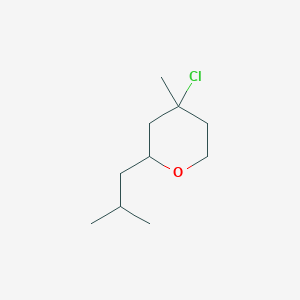
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-: is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom, a methyl group, and a 2-methylpropyl group attached to the tetrahydropyran ring. Its molecular formula is C10H19ClO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydropyran derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-hydroxy-2H-pyran derivatives.
Oxidation: Formation of 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-2-one.
Reduction: Formation of 4-methyl-2-(2-methylpropyl)tetrahydropyran.
Scientific Research Applications
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and other functional groups in the compound can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound without the chlorine and methylpropyl groups.
4-Chlorotetrahydropyran: Similar structure but lacks the methyl and methylpropyl groups.
2H-Pyran, 4-methyl-2-(2-methylpropyl)-: Lacks the chlorine atom.
Uniqueness
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and methylpropyl group makes it distinct from other pyran derivatives and influences its chemical behavior and applications.
Properties
CAS No. |
53045-57-1 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-chloro-4-methyl-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
GKUYVIPYBKCVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(CCO1)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
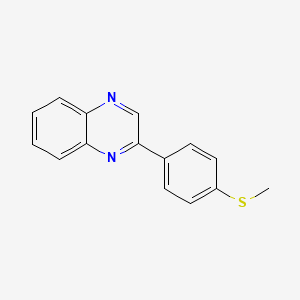
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

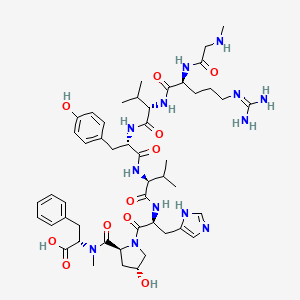
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
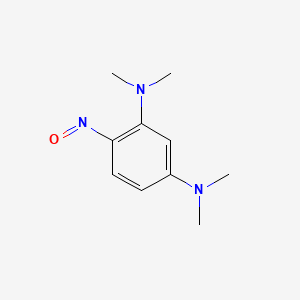
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
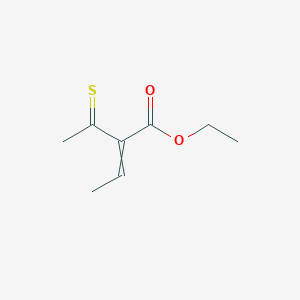
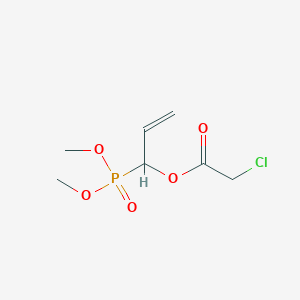
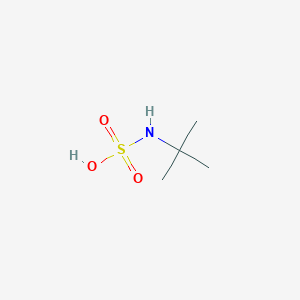
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
